1,8-Diazabicyclo[6.3.1]dodecane
Description
Properties
CAS No. |
100098-22-4 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.3.1]dodecane |
InChI |
InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2 |
InChI Key |
INBYVNOVCKAAGO-UHFFFAOYSA-N |
SMILES |
C1CCCN2CCCN(C2)CC1 |
Canonical SMILES |
C1CCCN2CCCN(C2)CC1 |
Other CAS No. |
100098-22-4 |
Synonyms |
1,8-Diazabicyclo[6.3.1]dodecane |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20N2
- Molecular Weight : 168.2792 g/mol
- CAS Registry Number : 100098-22-4
- IUPAC Name : 1,8-Diazabicyclo[6.3.1]dodecane
The structure of DBN features two nitrogen atoms in a bicyclic framework, which contributes to its basicity and ability to act as a nucleophile in various chemical reactions .
Organic Synthesis
DBN is primarily recognized for its utility as a strong base in organic synthesis. It is often employed in:
- Deprotonation Reactions : DBN's high basicity allows it to effectively deprotonate weak acids, facilitating the formation of reactive intermediates.
- Condensation Reactions : It is used in the formation of imines and enamines from carbonyl compounds, enhancing reaction rates and yields.
Case Study: Synthesis of Imines
In a study involving the synthesis of imines from aldehydes and amines, DBN was utilized as a catalyst to promote the reaction under mild conditions. The results demonstrated improved yields compared to traditional methods using weaker bases .
Catalysis
DBN has been explored as a catalyst in various chemical transformations:
- Michael Additions : It serves as an effective catalyst for Michael addition reactions due to its ability to activate Michael acceptors.
- Ring-Opening Reactions : DBN has been successfully applied in ring-opening reactions of epoxides and lactones, providing access to valuable building blocks for further synthetic applications.
Table 1: Catalytic Applications of DBN
Materials Science
In materials science, DBN has been investigated for its potential applications in:
- Organic Semiconductors : Research indicates that DBN can be used to synthesize n-type organic semiconductors, which are crucial for electronic devices such as solar cells and sensors. Its ability to stabilize charge carriers enhances the performance of these materials .
Case Study: N-Type Organic Semiconductors
A doctoral thesis highlighted the synthesis of novel n-type organic semiconductors based on DBN derivatives. These materials exhibited promising photovoltaic properties, making them suitable candidates for use in organic solar cells .
Biological Applications
Emerging research suggests that DBN may have biological implications:
- Enzyme Inhibition Studies : The compound has been studied for its potential role in inhibiting certain enzymes related to cancer progression and neurodegenerative diseases.
Case Study: Enzyme Inhibition
DBN was tested as an inhibitor for specific proteases involved in cancer cell proliferation. The findings indicated that it could significantly reduce enzyme activity, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | CAS No. | Molecular Formula | Ring System | Key Functional Groups |
|---|---|---|---|---|
| 1,8-Diazabicyclo[6.3.1]dodecane | 100098-22-4 | C₁₀H₂₀N₂ | 12-membered bicyclic | Tertiary amines |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 6674-22-2 | C₉H₁₆N₂ | 11-membered bicyclic | Tertiary amines, alkene |
| 2-Heptyl-2-imidazoline | 22811-14-9 | C₁₀H₂₀N₂ | Monocyclic imidazoline | Imine, secondary amine |
| 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | 38074-20-3 | C₇H₁₁N₃O₂ | 8-membered bicyclic | Ketones, tertiary amines |
Key Observations :
- Ring Size and Basicity: DBU’s smaller 11-membered ring and conjugated alkene enhance its basicity (pKa ~12) compared to the larger, non-conjugated this compound, which may exhibit lower base strength .
- Functional Groups : The imidazoline derivative (CAS 22811-14-9) lacks bridgehead nitrogens, reducing its utility in base-catalyzed reactions but making it suitable for surfactant applications.
Physicochemical Properties
Key Observations :
- DBU’s liquid state and high volatility make it practical for use in polyurethane catalysis, whereas the solid state of 3,8-Diazabicyclo[3.2.1]octane-2,4-dione may limit its applications to non-solvent systems .
- The absence of hazard data for this compound suggests it may be less reactive or toxic than DBU, though this requires experimental validation.
Preparation Methods
Alkylation-Based Cyclization
A linear diamine with terminal leaving groups (e.g., bromine or tosylate) can undergo intramolecular alkylation under basic conditions. For example, a dodecane-derived diamine with bromine atoms at positions 1 and 8 could cyclize in the presence of a strong base like NaOH. This method mirrors the cyclization step in DBU synthesis, where caprolactam derivatives are ring-closed using p-methyl benzenesulfonic acid. Key challenges include managing steric hindrance and ensuring regioselectivity in the larger [6.3.1] system.
Reductive Amination
Reductive amination of diketones or dialdehydes with ammonia or primary amines offers another route. For instance, a diketone precursor with a 12-carbon backbone could react with ammonium acetate under hydrogenation conditions, using Raney Ni as a catalyst. This approach, however, may require precise control over reaction stoichiometry to avoid polymer formation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for constructing medium- to large-ring systems. While traditionally used for carbocycles, RCM can be adapted for nitrogen-containing heterocycles with appropriate catalysts.
Grubbs Catalyst Applications
A diene precursor with terminal olefins at positions 1 and 8 could undergo RCM using a second-generation Grubbs catalyst. For example, a dodecane-derived diene with strategically placed double bonds might form the bicyclic skeleton at 40–60°C in dichloromethane. Subsequent hydrogenation would saturate the newly formed double bond, yielding the target amine. This method’s success depends on the precursor’s conformational flexibility and the catalyst’s tolerance to amine functionalities.
Hydrogenation of Cyclic Imines
The hydrogenation of cyclic imines provides a direct pathway to saturated bicyclic amines. This method is particularly effective when paired with high-pressure hydrogenation equipment.
Imine Synthesis and Reduction
A cyclic imine intermediate, such as 1,8-diazabicyclo[6.3.1]dodec-7-ene, could be synthesized via acid-catalyzed condensation of a diamine with a ketone. Subsequent hydrogenation at 5.0 MPa using Raney Ni would yield the saturated amine. This approach parallels the hydrogenation step in DBU production, where cyanoethyl hexanolactam is reduced to aminopropyl hexanolactam.
Solvent and Catalyst Optimization
The choice of solvent and catalyst significantly impacts reaction efficiency and yield. Tertiary alcohols like tert-butyl alcohol, used in DBU synthesis, may enhance solubility and reduce side reactions in larger ring systems. Similarly, replacing traditional bases like KOH with NaOH could lower costs and simplify purification.
Comparative Analysis of Solvent Systems
| Solvent | Boiling Point (°C) | Polarity | Suitability for Cyclization |
|---|---|---|---|
| Tert-butyl alcohol | 82–83 | Low | High (reduces byproducts) |
| Toluene | 110–111 | Nonpolar | Moderate (requires reflux) |
| Hexamethylphosphoramide | 235–236 | High | Limited (toxicity concerns) |
Table 1: Solvent properties and applicability for bicyclic amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
